molecular formula C23H23N5O3 B10936607 6-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10936607
M. Wt: 417.5 g/mol
InChI Key: RMBHBTHHYJQJHR-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the oxazolo[5,4-b]pyridine core, the introduction of the cyclopropyl group, and the attachment of the pyrazolyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

6-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other oxazolo[5,4-b]pyridine derivatives, pyrazole-containing compounds, and methoxyphenyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer distinct biological and chemical properties

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-(3-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-13-9-16(28(2)26-13)12-24-22(29)18-11-19(14-7-8-14)25-23-20(18)21(27-31-23)15-5-4-6-17(10-15)30-3/h4-6,9-11,14H,7-8,12H2,1-3H3,(H,24,29)

InChI Key

RMBHBTHHYJQJHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5)C

Origin of Product

United States

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